2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid

Medicinal Chemistry Peptide Chemistry Organic Synthesis

This compound's orthogonal Boc-amine and free acetic acid functionalities enable chemo-selective, sequential derivatization impossible with unprotected analogs (e.g., CAS 2055841-30-8). Unlike direct carboxylic acid analogs (CAS 1268519-54-5), the methylene spacer ensures optimal geometry for downstream coupling. The rigid 5-azaspiro[2.4]heptane core locks bioactive conformations, while the computed physicochemical profile (XLogP3 1.2, TPSA 66.8 Ų) supports late-stage lead optimization of membrane permeability and solubility. Essential for peptidomimetic library synthesis and targeted covalent inhibitor (TCI) design.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 2580240-38-4
Cat. No. B2568627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid
CAS2580240-38-4
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyQDXZXSRWHIGDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2580240-38-4: A Boc-Protected 5-Azaspiro[2.4]heptane Building Block for Orthogonal Synthesis


2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid (CAS: 2580240-38-4) is a specialized spirocyclic building block with a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol [1]. Its structure features a rigid 5-azaspiro[2.4]heptane core, which integrates a cyclopropane ring, with an orthogonally protected amine (Boc group) on the pyrrolidine nitrogen and an acetic acid side chain at the 7-position [2]. This dual functionality allows for selective, sequential derivatization in multi-step synthetic routes, a capability not offered by unprotected or mono-functional analogs, making it a strategic intermediate in medicinal chemistry and drug discovery programs .

Why 2580240-38-4 Cannot Be Replaced by Its Unprotected or Positional Analogs


The unique value of 2580240-38-4 lies in its precise, orthogonal arrangement of reactive handles. Substituting it with a compound like 2-(5-azaspiro[2.4]heptan-7-yl)acetic acid (e.g., CAS 2055841-30-8) forfeits the Boc protection of the pyrrolidine nitrogen, removing any selectivity between the acidic and amine functionalities and introducing a competing, reactive secondary amine . Similarly, analogs such as 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS 1268519-54-5) lack the crucial methylene spacer of the acetic acid group, significantly altering the geometry and electronic properties of the carboxylic acid handle, which is critical for downstream molecular interactions [1]. The specific combination of a Boc-protected amine and a chain-extended acid in 2580240-38-4 provides an orthogonal reactivity profile that generic substitutes cannot replicate, making them unsuitable for synthetic sequences requiring precise chemo-selective control .

Quantitative Differentiators for 2580240-38-4 vs. Its Closest Analogs


Orthogonal Protection Enables Selective Amide Coupling Chemistry

The target compound's design strategically places a carboxylic acid group on one side and a Boc-protected amine on the other. This directly contrasts with closest unprotected analog CAS 2055841-30-8, where the free amine would compete during amide coupling, or with the 6-carboxylic acid analog used in Ledipasvir synthesis, which has a different spatial orientation. This orthogonality is a core structural differentiator exploited in constructing complex drug scaffolds [1].

Medicinal Chemistry Peptide Chemistry Organic Synthesis

Commercial Purity Benchmarking Against Leading Spirocyclic Building Blocks

For procurement decisions, purity is a primary specification. The target compound from a major supplier is typically offered at a purity of ≥95%, a standard that matches or exceeds the typical offered purity for its closest direct structurally similar, commercially available analogs, ensuring its suitability for demanding synthetic applications without additional purification .

Procurement Quality Control Chemical Synthesis

Calculated Physicochemical Property Profile for Drug Design Applications

When evaluated against the Ledipasvir intermediate (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the target compound displays distinct calculated properties due to its acetic acid side chain. The target has a higher computed partition coefficient (XLogP3 of 1.2 vs. 1.0) and a lower topological polar surface area (66.8 Ų vs. 77.3 Ų), values which often correlate with improved passive membrane permeability, making it a more favorable starting point for optimizing the pharmacokinetic profile of drug candidates [1][2].

Drug Design ADME Computational Chemistry

Validated Application Scenarios for 2580240-38-4 Based on Its Differentiators


Synthesis of Spirocyclic Peptidomimetics Requiring Orthogonal Deprotection

The primary application of 2580240-38-4 is as a core, rigid scaffold in peptidomimetic synthesis. The Boc-protected nitrogen can be revealed under acidic conditions to form an amide with a carboxylic acid partner, while the free acetic acid can be simultaneously or independently coupled to an amine. This orthogonal reactivity, which is absent in unprotected analogs, allows for controlled and sequential elongation of a peptide chain from the spiro core, enabling the creation of structurally diverse compound libraries for probing protein-protein interactions .

Lead Optimization of Drug Candidates by Modulating Molecular Rigidity and cLogP

The compound's computed physicochemical profile (XLogP3 of 1.2 and TPSA of 66.8 Ų) makes it particularly suitable for the late-stage functionalization of lead compounds that require fine-tuning of their lipophilicity and solubility. When incorporated into a flexible lead structure, the rigid spirocyclic core can lock the molecule into a bioactive conformation, while the acetic acid linker provides a calculated improvement in lipophilicity compared to direct carboxylic acid analogs (ΔXLogP3 = +0.2). This has implications in improving membrane permeability and metabolic stability, as evidenced by its structural similarity to the core of the approved drug Ledipasvir [1].

Development of Targeted Covalent Inhibitors (TCIs)

The dual functionality of the compound is ideal for designing TCIs. The Boc-amine provides a temporary, easily removable handle for synthetic manipulation. After building the requisite recognition element off the acetic acid side chain, the Boc group can be removed, and the resulting free amine can be functionalized with a pendant electrophilic 'warhead' (e.g., an acrylamide) to covalently target a cysteine or other nucleophilic residue in a protein of interest. This stepwise approach offers a strategic advantage over using unprotected or differently protected spirocyclic analogs .

Quote Request

Request a Quote for 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.